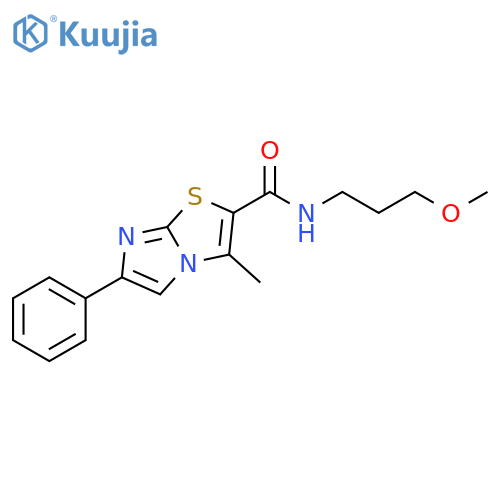

Cas no 852133-03-0 (N-(3-methoxypropyl)-3-methyl-6-phenylimidazo2,1-b1,3thiazole-2-carboxamide)

852133-03-0 structure

商品名:N-(3-methoxypropyl)-3-methyl-6-phenylimidazo2,1-b1,3thiazole-2-carboxamide

CAS番号:852133-03-0

MF:C17H19N3O2S

メガワット:329.416662454605

CID:5554899

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo2,1-b1,3thiazole-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- Imidazo[2,1-b]thiazole-2-carboxamide, N-(3-methoxypropyl)-3-methyl-6-phenyl-

- N-(3-methoxypropyl)-3-methyl-6-phenylimidazo2,1-b1,3thiazole-2-carboxamide

-

- インチ: 1S/C17H19N3O2S/c1-12-15(16(21)18-9-6-10-22-2)23-17-19-14(11-20(12)17)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,21)

- InChIKey: IDROEZJPTHUTGC-UHFFFAOYSA-N

- ほほえんだ: S1C(C(NCCCOC)=O)=C(C)N2C=C(C3=CC=CC=C3)N=C12

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo2,1-b1,3thiazole-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0650-0039-5mg |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

852133-03-0 | 90%+ | 5mg |

$69.0 | 2023-07-05 | |

| Life Chemicals | F0650-0039-30mg |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

852133-03-0 | 90%+ | 30mg |

$119.0 | 2023-07-05 | |

| Life Chemicals | F0650-0039-10μmol |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

852133-03-0 | 90%+ | 10μl |

$69.0 | 2023-07-05 | |

| Life Chemicals | F0650-0039-25mg |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

852133-03-0 | 90%+ | 25mg |

$109.0 | 2023-07-05 | |

| Life Chemicals | F0650-0039-2μmol |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

852133-03-0 | 90%+ | 2μl |

$57.0 | 2023-07-05 | |

| Life Chemicals | F0650-0039-10mg |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

852133-03-0 | 90%+ | 10mg |

$79.0 | 2023-07-05 | |

| Life Chemicals | F0650-0039-1mg |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

852133-03-0 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F0650-0039-2mg |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

852133-03-0 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F0650-0039-5μmol |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

852133-03-0 | 90%+ | 5μl |

$63.0 | 2023-07-05 | |

| Life Chemicals | F0650-0039-3mg |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

852133-03-0 | 90%+ | 3mg |

$63.0 | 2023-07-05 |

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo2,1-b1,3thiazole-2-carboxamide 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

852133-03-0 (N-(3-methoxypropyl)-3-methyl-6-phenylimidazo2,1-b1,3thiazole-2-carboxamide) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 68551-17-7(Isoalkanes, C10-13)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量